Big dynorphin -

Big dynorphin

Catalog Number: EVT-10954461
CAS Number:
Molecular Formula: C185H292N58O41
Molecular Weight: 3985 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Biosynthesis and Processing

Preprodynorphin Gene Structure and Transcriptional Regulation

The prodynorphin gene (PDYN) serves as the genomic blueprint for big dynorphin and related opioid peptides. Located on human chromosome 20p13 (mouse chromosome 2), PDYN comprises four exons and three introns. Exons 1 and 2 predominantly encode the 5'-untranslated region (5'-UTR), while exons 3 and 4 contain the entire coding sequence for the precursor protein. Two major transcript variants (FL1 and FL2) exist in humans, differing in their 5'-noncoding regions but encoding identical protein products. FL1 is broadly expressed in limbic structures (nucleus accumbens, amygdala), whereas FL2 shows restricted expression in the hypothalamus and claustrum [7] [8].

Transcriptional regulation of PDYN involves multiple cis-acting elements:

  • CRE (cAMP Response Element): Four conserved CRE sites mediate responsiveness to neuronal excitation and cAMP-dependent signaling. Phosphorylated CREB (cAMP Response Element-Binding Protein) binds these sites, inducing PDYN expression during chronic stress or cocaine exposure [8] [5].
  • AP-1 (Activator Protein 1): Jun/Fos heterodimers bind this site, linking PDYN transcription to growth factors and cellular stress [8].
  • DREAM (Downstream Regulatory Element Antagonist Modulator): This calcium-sensitive repressor binds the downstream regulatory element (DRE), suppressing PDYN expression under basal conditions. Calcium influx dissociates DREAM, enabling transcription [8].

Table 1: Regulatory Elements in the Prodynorphin Promoter

ElementCoordinates (Human)Transcription FactorsFunctional Role
CRE1-1,520 to -1,513CREB, ATF4Stress response
CRE2-1,210 to -1,203CREBNeuronal excitation
AP-1-890 to -884c-Fos/c-JunCellular stress
DRE+45 to +53DREAMCalcium-dependent repression

Proteolytic Cleavage Mechanisms Generating Big Dynorphin Isoforms

Preprodynorphin, a 254-amino acid precursor, undergoes proteolytic cleavage within secretory vesicles to generate bioactive peptides. Big dynorphin (Dyn A 1–32) is a 32-amino acid peptide comprising dynorphin A (Dyn A 1–17) and dynorphin B (Dyn B 1–13) sequences joined by a Lys-Arg (KR) dibasic cleavage site. The processing cascade involves:

  • Signal Peptide Removal: Co-translational cleavage in the endoplasmic reticulum releases a 236-amino acid proprotein.
  • Endoproteolytic Cleavage: Proprotein convertase 2 (PC2) preferentially cleaves at dibasic residues (KR, RR, KK) within trans-Golgi networks and dense-core vesicles. PC2 processes preprodynorphin at these sites:
  • Flanks of α-neoendorphin
  • N-terminus of big dynorphin (Lys-Arg↓Tyr-Gly-Gly)
  • Junction between Dyn A and Dyn B within big dynorphin (Lys-Arg↓Tyr-Gly-Gly) [4] [5] [10].
  • Carboxypeptidase E (CPE): Removes C-terminal basic residues exposed by PC2 cleavage.
  • Peptide α-Amidation: Some isoforms undergo C-terminal amidation by peptidylglycine α-amidating monooxygenase (PAM) [4].

Incomplete processing yields big dynorphin as an intermediate, particularly in the anterior pituitary, where it constitutes ~20% of prodynorphin derivatives. In contrast, the brain predominantly generates smaller peptides (Dyn A, Dyn B) due to efficient PC2 activity [1] [4].

Table 2: Cleavage Sites Generating Big Dynorphin from Preprodynorphin

Precursor RegionCleavage SiteEnzymeProduct
207–238KR↓YGGFLRRIRPC2Big dynorphin (1–32)
207–224KR↓YGGFLRRIRPKLKPC2Dynorphin A (1–17)
225–238PKLKWDNQK↓RYGGPC2Dynorphin B (1–13)

Tissue-Specific Post-Translational Modifications

Big dynorphin undergoes tissue-specific modifications that alter its receptor affinity and stability:

  • Pituitary Gland: Big dynorphin exists primarily as Dyn A 1–32 with minimal phosphorylation. Its C-terminus is non-amidated, enhancing κ-opioid receptor (KOR) binding [1].
  • Striatum and Nucleus Accumbens: Tyrosine sulfation at Tyr^9 (within Dyn A sequence) occurs via tyrosylprotein sulfotransferase (TPST). This modification increases big dynorphin’s affinity for KOR by 3-fold compared to non-sulfated forms [3] [5].
  • Spinal Cord: Phosphorylation at Ser^10 by protein kinase C (PKC) reduces KOR activation potency but enhances binding to bradykinin receptors, promoting non-opioid excitatory effects [5] [8].
  • Hippocampus: N-terminal acetylation protects against aminopeptidase degradation, extending half-life to >2 hours in synaptic clefts. Acetylated big dynorphin constitutes ~15% of hippocampal dynorphins [9] [10].

Table 3: Tissue-Specific Modifications of Big Dynorphin

TissueModificationEnzymeFunctional Consequence
Anterior pituitaryC-terminal amidationPAM↑ KOR potency
StriatumTyr^9 sulfationTPST2↑ KOR affinity (EC₅₀ = 0.8 nM)
Spinal cordSer^10 phosphorylationPKCδ↓ KOR signaling; ↑ bradykinin receptor binding
HippocampusN-terminal acetylationNatB acetyltransferase↑ Proteolytic resistance

Metabolic Degradation Pathways and Enzymatic Inactivation

Big dynorphin’s bioactivity is terminated by extracellular and membrane-bound peptidases:

  • Aminopeptidase M (AP-M): Cleaves N-terminal Tyr^1-Gly^2 bond, abolishing KOR activation. This is the primary inactivation pathway in plasma (t₁/₂ = 8.5 min) [9].
  • Dipeptidyl Peptidase IV (DPPIV): Removes Tyr^1-Gly^2 dipeptide from non-acetylated big dynorphin, yielding inactive Des-Tyr^1-Gly^2 fragment (t₁/₂ = 4 min in brain homogenates) [9].
  • Neutral Endopeptidase (NEP): Hydrolyzes the Phe^4-Leu^5 bond within both Dyn A and Dyn B moieties, generating inactive remnants [9].
  • Angiotensin-Converting Enzyme (ACE): Cleaves C-terminal Val^31-Thr^32, reducing receptor affinity [9].

Metabolites retain partial bioactivity:

  • Des-Tyr^1 big dynorphin (2–32) binds bradykinin receptors, promoting hyperalgesia [5] [9].
  • Dynorphin A (1–8) fragments activate NMDA receptors via the non-opioid spine domain [10].

Big dynorphin’s stability is context-dependent:

  • In Alzheimer’s disease, it binds amyloid-β aggregates, adopting a neuroprotective β-sheet structure resistant to proteolysis [6].
  • During inflammatory pain, tissue acidosis inhibits AP-M, prolonging big dynorphin’s half-life in spinal cord [9].

Table 4: Enzymatic Degradation Pathways of Big Dynorphin

EnzymeCleavage SiteProductsInactivation Efficiency
Aminopeptidase MTyr^1↓Gly^2Des-Tyr^1-big dynorphinComplete KOR inactivation
Dipeptidyl peptidase IVTyr^1-Gly^2↓Phe^3Des-Tyr^1-Gly^2-big dynorphinComplete KOR inactivation
Neutral endopeptidasePhe^4↓Leu^5Dynorphin A (1–4) + fragmentsPartial inactivation
Prolyl endopeptidaseArg^7↓Ile^8Dynorphin A (1–7) + Dyn BRetains NMDA activity

Properties

Product Name

Big dynorphin

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C185H292N58O41

Molecular Weight

3985 g/mol

InChI

InChI=1S/C185H292N58O41/c1-14-104(12)150(241-164(268)125(57-38-80-210-184(202)203)222-156(260)123(55-36-78-208-182(198)199)226-167(271)131(85-101(6)7)233-168(272)133(87-106-41-18-15-19-42-106)217-145(252)97-213-143(250)95-215-152(256)115(190)86-109-60-64-112(245)65-61-109)177(281)230-128(58-39-81-211-185(204)205)178(282)243-82-40-59-139(243)174(278)229-119(51-28-32-74-188)159(263)231-129(83-99(2)3)165(269)223-118(50-27-31-73-187)158(262)236-136(91-111-94-212-116-48-25-24-47-114(111)116)171(275)238-138(93-147(254)255)173(277)237-137(92-142(193)249)172(276)228-126(68-70-140(191)247)161(265)219-117(49-26-30-72-186)154(258)221-124(56-37-79-209-183(200)201)160(264)234-132(90-110-62-66-113(246)67-63-110)153(257)216-96-144(251)214-98-146(253)218-134(88-107-43-20-16-21-44-107)169(273)232-130(84-100(4)5)166(270)225-122(54-35-77-207-181(196)197)155(259)220-121(53-34-76-206-180(194)195)157(261)227-127(69-71-141(192)248)162(266)235-135(89-108-45-22-17-23-46-108)170(274)224-120(52-29-33-75-189)163(267)239-148(102(8)9)175(279)240-149(103(10)11)176(280)242-151(105(13)244)179(283)284/h15-25,41-48,60-67,94,99-105,115,117-139,148-151,212,244-246H,14,26-40,49-59,68-93,95-98,186-190H2,1-13H3,(H2,191,247)(H2,192,248)(H2,193,249)(H,213,250)(H,214,251)(H,215,256)(H,216,257)(H,217,252)(H,218,253)(H,219,265)(H,220,259)(H,221,258)(H,222,260)(H,223,269)(H,224,274)(H,225,270)(H,226,271)(H,227,261)(H,228,276)(H,229,278)(H,230,281)(H,231,263)(H,232,273)(H,233,272)(H,234,264)(H,235,266)(H,236,262)(H,237,277)(H,238,275)(H,239,267)(H,240,279)(H,241,268)(H,242,280)(H,254,255)(H,283,284)(H4,194,195,206)(H4,196,197,207)(H4,198,199,208)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)/t104-,105+,115-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-/m0/s1

InChI Key

VPZXNPNLCOYTOT-MBGMINRZSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.